Crofelemer

Chloride channel Antisecretory TMEM16A

Crofelemer is a first-in-class, minimally absorbed, botanical oligomeric proanthocyanidin (860–9100 Da) that simultaneously inhibits CFTR (IC₅₀ ~7 μM) and TMEM16A (IC₅₀ ~6.5 μM). It is the only FDA-approved agent for noninfectious diarrhea in HIV/AIDS patients on ART. Unlike loperamide or racecadotril, crofelemer acts locally via dual chloride channel blockade without systemic exposure (<50 ng/mL), eliminating CYP450-mediated drug-drug interaction risk. Essential for preclinical studies on secretory diarrhea, congenital diarrheal disorders (MVID), or botanical drug characterization.

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
Cat. No. B129747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrofelemer
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O3/c1-22-16-10-6-5-9-14(16)12-19-18(21)15-11-17(23-20-15)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21)
InChIKeyJDNAIBCYTQGWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crofelemer Botanical Drug Substance for Antisecretory Research and Procurement


Crofelemer is an oligomeric proanthocyanidin purified from the latex of the South American tree Croton lechleri [1]. It functions as a first-in-class, minimally absorbed, antisecretory antidiarrheal agent that acts locally within the gastrointestinal lumen by simultaneously inhibiting two structurally distinct intestinal chloride channels: the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channel TMEM16A [2]. This dual inhibition mechanism underlies its clinical utility for specific secretory diarrheal conditions [3].

Crofelemer Non-Interchangeability with Conventional Antidiarrheal Agents for Targeted Procurement


Crofelemer cannot be generically substituted with other antidiarrheal agents due to fundamental mechanistic divergence. Unlike motility-reducing μ-opioid agonists such as loperamide, crofelemer is a direct, dual inhibitor of intestinal chloride secretion [1]. This antisecretory mechanism addresses the underlying pathophysiology of secretory diarrhea without impairing gastrointestinal transit. Furthermore, as a botanical polymeric proanthocyanidin with molecular weights ranging from 860 to 9100 Da, crofelemer exhibits negligible systemic absorption, with plasma concentrations remaining below the lower limit of quantitation (50 ng/mL) [2]. This pharmacokinetic profile contrasts sharply with systemically absorbed small-molecule antidiarrheals and directly impacts drug-drug interaction liability and safety in complex patient populations.

Crofelemer Quantitative Differentiation: Comparative In Vitro and In Vivo Evidence Guide


Dual Chloride Channel Inhibition: Crofelemer TMEM16A and CFTR Potency Compared to Single-Mechanism Alternatives

Crofelemer is distinguished by its unique dual inhibition of CFTR and TMEM16A, the two major prosecretory chloride channels in the intestinal lumen [1]. In contrast, conventional antidiarrheal agents like loperamide act as μ-opioid receptor agonists and primarily reduce intestinal motility rather than directly inhibiting chloride and fluid secretion [2]. Racecadotril, another antisecretory agent, inhibits enkephalinase to reduce cAMP-mediated secretion but does not directly block the calcium-activated TMEM16A channel [3]. Crofelemer inhibited CFTR with a maximum inhibition of ~60% and an IC50 of ~7 μM, and inhibited TMEM16A with a maximum inhibition of >90% and an IC50 of ~6.5 μM in FRT cells [1].

Chloride channel Antisecretory TMEM16A CFTR Pharmacology

Clinical Efficacy in HIV-Associated Diarrhea: Crofelemer versus Placebo Response Rates

In the pivotal ADVENT trial (N=374 HIV-positive patients on stable ART with chronic diarrhea), crofelemer 125 mg twice daily demonstrated superior clinical response compared to placebo [1]. While there are no head-to-head trials comparing crofelemer to loperamide in this population, conventional antidiarrheal agents often provide inadequate relief in HIV-associated diarrhea [2]. The trial showed that 17.6% of crofelemer-treated patients achieved clinical response (defined as ≤2 watery bowel movements per week) compared to 8.0% of placebo-treated patients, representing a 2.2-fold improvement (p=0.01) [1].

HIV-associated diarrhea Clinical trial Efficacy Antiretroviral therapy

Minimal Systemic Absorption: Crofelemer Pharmacokinetic Differentiation from Absorbed Antidiarrheals

Crofelemer exhibits negligible systemic absorption following oral administration, with plasma concentrations remaining below the level of quantitation (BLQ <50 ng/mL) in both healthy adults and HIV-positive patients [1]. In contrast, loperamide is absorbed from the gut, undergoes extensive first-pass metabolism, and can achieve measurable systemic concentrations (Cmax ~1-3 ng/mL after 4 mg dose), with potential for central nervous system effects at high doses or with P-glycoprotein inhibition [2]. Racecadotril is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite thiorphan, which reaches peak plasma concentrations within 1 hour [3].

Pharmacokinetics Bioavailability Drug-drug interaction Systemic absorption

Physical-Chemical Characterization: Crofelemer Botanical Polymer Identity versus Small-Molecule Comparators

Crofelemer is a heterogeneous botanical polymer consisting of procyanidin and prodelphinidin oligomers with 1 to 28 repeating units of catechin, epicatechin, gallocatechin, and epigallocatechin [1]. The molecular weight ranges from 860 to 9100 Da, with an average of approximately 2300 Da . In contrast, loperamide is a homogeneous, well-defined small molecule with a molecular weight of 477 Da [2], and racecadotril is a synthetic dipeptide with a molecular weight of 385 Da [3]. This structural heterogeneity necessitates complex analytical characterization including LC-UV, LC-MS, NMR, and bioactivity assays for lot-to-lot consistency assessment [1].

Proanthocyanidin Oligomer Botanical drug Molecular weight Quality control

Crofelemer Optimal Procurement and Research Application Scenarios


Investigational Studies of Secretory Diarrhea Requiring Dual Chloride Channel Inhibition

Crofelemer is the optimal choice for research programs investigating the therapeutic potential of dual CFTR and TMEM16A inhibition in secretory diarrheal conditions. Its unique dual-target mechanism, with quantified IC50 values of ~7 μM for CFTR and ~6.5 μM for TMEM16A, enables exploration of synergistic antisecretory effects that cannot be achieved with single-mechanism agents like loperamide or racecadotril [1]. Recent investigator-initiated studies are evaluating crofelemer in congenital diarrheal disorders (CDDs) including microvillous inclusion disease (MVID), supported by issued patents in the US, Europe, and Australia [2].

Drug-Drug Interaction Studies in Polypharmacy Models Requiring Non-Absorbed Agents

For preclinical or clinical pharmacology studies where minimizing systemic drug exposure and CYP450-mediated drug interactions is critical, crofelemer represents a scientifically justified selection. With plasma concentrations consistently below the lower limit of quantitation (<50 ng/mL), crofelemer is unlikely to inhibit cytochrome P450 isoenzymes 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, or 3A4 [1]. This pharmacokinetic profile directly contrasts with systemically absorbed alternatives such as loperamide, which is a substrate of CYP3A4 and CYP2C8 and subject to P-glycoprotein-mediated efflux [2].

Quality Control Method Development for Botanical Polymer Therapeutics

Crofelemer serves as a model system for developing and validating analytical characterization protocols for complex botanical polymeric drugs. Published methods utilizing reversed-phase HPLC with UV absorption and fluorescence detection, coupled with electrospray ionization mass spectrometry (ESI-MS) and NMR, have been established to assess chemical composition, stability, and lot-to-lot consistency [1]. These methods are essential for ensuring pharmaceutical equivalence and comparability, which are critical procurement considerations given the inherent heterogeneity of botanical drug substances with molecular weight ranges of 860-9100 Da [2].

HIV-Associated Diarrhea Intervention Studies in ART-Treated Populations

Crofelemer is the only FDA-approved agent specifically indicated for the symptomatic relief of noninfectious diarrhea in adult patients with HIV/AIDS on antiretroviral therapy [1]. The ADVENT trial provided Level 1 evidence with a 17.6% clinical response rate compared to 8.0% for placebo (p=0.01) [2]. Procurement for clinical research in this indication is justified by the established efficacy and safety profile, extensive drug interaction testing, and the specific regulatory designation, which distinguishes crofelemer from off-label use of conventional antidiarrheal agents that may not have been rigorously evaluated in this complex patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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